molecular formula C12H11BO3 B1349309 4-Phenoxyphenylboronic acid CAS No. 51067-38-0

4-Phenoxyphenylboronic acid

Cat. No.: B1349309
CAS No.: 51067-38-0
M. Wt: 214.03 g/mol
InChI Key: KFXUHRXGLWUOJT-UHFFFAOYSA-N
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Description

4-Phenoxyphenylboronic acid is an organic compound with the molecular formula C12H11BO3. It is a boronic acid derivative characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4-Phenoxyphenylboronic acid (PPBo) is the YUCCA enzyme, a flavin monooxygenase involved in auxin biosynthesis . Auxin is a plant hormone that regulates virtually every aspect of plant growth and development .

Mode of Action

PPBo acts as a competitive inhibitor of the YUCCA enzyme . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of the YUCCA enzyme by PPBo affects the indole-3-pyruvic acid (IPA) pathway, which is the main pathway for auxin biosynthesis . This pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), the predominant natural auxin, via IPA as an intermediate . The inhibition of YUCCA disrupts this pathway, leading to a decrease in IAA levels .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The inhibition of the YUCCA enzyme by PPBo leads to a decrease in auxin levels, resulting in typical auxin-deficient phenotypes . For example, it can inhibit the elongation of primary roots and the formation of lateral roots in Arabidopsis thaliana seedlings .

Action Environment

The action of PPBo, like other chemical compounds, can be influenced by various environmental factors. It’s important to note that safety precautions should be taken when handling PPBo, as it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Phenoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of aryl derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts in the Suzuki-Miyaura coupling reaction, where this compound reacts with aryl halides to form carbon-carbon bonds . This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the coupling process.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Suzuki-Miyaura coupling reaction, this compound forms a boronate ester intermediate with the palladium catalyst, which then reacts with aryl halides to form carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can maintain its activity for extended periods, making it suitable for prolonged biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to participate in biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of aryl derivatives through the Suzuki-Miyaura coupling reaction, which is a key metabolic pathway for synthesizing complex organic molecules . The compound’s interaction with palladium catalysts and aryl halides facilitates the formation of carbon-carbon bonds, impacting metabolic flux and metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on biochemical reactions . Its distribution within tissues can vary depending on factors such as dosage, administration route, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it participates in biochemical reactions involving enzymes and proteins . Its localization can also affect its activity, as the compound’s interactions with biomolecules may vary depending on its subcellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-phenoxyphenylboronic acid typically involves the reaction of 4-bromodiphenyl ether with magnesium to form a Grignard reagent in the presence of tetrahydrofuran as a solvent. This Grignard reagent then reacts with trimethyl borate, followed by hydrolysis with hydrochloric acid to yield the crude product. The final product is obtained after purification .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the use of readily available and cost-effective raw materials, mild reaction conditions, and straightforward purification steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalyst: Used in the Suzuki-Miyaura coupling reaction.

    Chan-Lam Conditions: Used in oxidative trifluoromethylation.

Major Products:

Comparison with Similar Compounds

  • 4-Biphenylboronic acid
  • 4-tert-Butylphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • Phenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 4-Phenoxyphenylboronic acid is unique due to the presence of a phenoxy group, which imparts distinct reactivity and properties compared to other boronic acids. This unique structure allows it to participate in specific reactions, such as the oxidative trifluoromethylation, which may not be as efficient with other similar compounds .

Properties

IUPAC Name

(4-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXUHRXGLWUOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370267
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51067-38-0
Record name 4-Phenoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-(4-Phenoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenoxybromobenzene (98.2 g, 0.39 mol) in dry THF (800 mL) under nitrogen at −78° C. was added n-BuLi (2.5M solution in hexanes) (172 mL, 0.43 mol) dropwise. A temperature rise to −65° C. was observed. On complete addition, the mixture was allowed to stir at −78° C. for 15 min. Triisopropylborate (109.2 mL, 0.473 mol) was added dropwise over 30 min. On complete addition, a suspension was observed. The mixture was allowed to warm to 0° C. over 1 hr, stirred at 0° C. for 4 hrs. The reaction was quenched by the dropwise addition of water (300 mL) such that the internal temperature<20° C. (ice-cooling required). The mixture was allowed to warm to room temperature overnight then evaporated to dryness. The residue was suspended in water (600 mL) and acidified by the cautious addition of conc. HCl. The resulting precipitate was collected by filtration and dried in vacuo at 45° C. The solid was ground to a fine powder and triturated with petroleum ether (40-60° C.). The pale solid was filtered and dried to give 4-phenoxyphenylboronic acid (68.8 g, 83%). 1H NMR (250 MHz, d6-DMSO):7.99 (1H, m), 7.91 (1H, t), 7.83 (1H, d), 7.4 (2H, m), 7.14 (1H, m), 6.92-7.07 (5H, m). Microanalysis:Req. C(71.4%), H(5.45%), Found C(70.25%), H(4.7%).
Quantity
98.2 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
109.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine (0.057 g, 0.178 mmol), 4-phenoxyphenyl boronic acid (0.057 g, 0.266 mmol), sodium carbonate (0.062 g, 0.588 mmol) and tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.011 mmol) in ethylene glycol dimethyl ether (3 mL) and water (1.5 mL) was heated at 85° C. under an atmosphere of nitrogen for 2.5 hours. The mixture was cooled to ambient temperature and the solvent evaporated under reduced pressure. The residue was purified by preparative reverse phase HPLC to give the title compound contaminated with 4-phenoxyphenyl boronic acid. The residue was partitioned between dichloromethane and 5 N aqueous sodium hydroxide. The organic layer was dried over magnesium sulfate, filtered and the filtrate evaporated to give the title compound (14 mg, 21%); 1H NMR (DMSO-d6, 400 MHz) δ 8.98 (s, 1H), 7.68 (s, 1H),, 7.50 (d, 2H), 7.40 (t, 2H), 7.17 (t, 1H), 7.09 (m, 4H), 5.76 (bs, 2H), 5.01 (m, 1H), 2.19 (m, 2H), 1.91 (m, 2H), 1.71 (m, 2H); 5%–100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr20.60 min.; LC/MS: MH+ 371.2.
Name
3-bromo-1-cyclopentyl-1H-pyrrolo [2,3-d]pyridazin-4-amine
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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